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molecular formula C6H4IN3 B1391906 5-Iodopyrazolo[1,5-A]pyrimidine CAS No. 705262-65-3

5-Iodopyrazolo[1,5-A]pyrimidine

Cat. No. B1391906
M. Wt: 245.02 g/mol
InChI Key: SRQCSPWGEZNMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405299B2

Procedure details

Dissolve 5-chloro-pyrazolo[1,5-a]pyrimidine (Hans Reimlinger et al., Chem. Ber. 1970, 103, 3252-3265; 1.15 g, 7.5 mmol) and sodium iodide (5.6-g, 37.4 mmol) in anhydrous acetonitrile (50 mL). Add acetyl chloride (2.7 ml, 37.9 mmol). Stir and reflux under nitrogen for 20 h. Pour the reaction mixture into a stirring mixture of 0.5M aqueous potassium carbonate (200 mL), 1.0M aqueous sodium sulfite (50 mL), and diethyl ether (350 mL). Separate the organic layer, dry over anhydrous magnesium sulfate, filter and concentrate under reduced pressure. Chromatograph the crude product on flash silica using neat dichloromethane to obtain 950 mg (51%) of the title compound as a yellow solid. TOF MS ES+ exact mass calculated for C6H4N310): m/z=245.9528; Found: 245.9517. 1H NMR (400 MHz, DMSO-d6) δ 8.82 (d, J=7 Hz, 1H), 8.18 (d, J=2 Hz, 1H), 7.32 (d, J=7 Hz, 1H), 6.69 (d, J=2 Hz, 1H).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
37.4 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]2[N:8]=[CH:9][CH:10]=[C:4]2[N:3]=1.[I-:11].[Na+].C(Cl)(=O)C.C(=O)([O-])[O-].[K+].[K+].S([O-])([O-])=O.[Na+].[Na+]>C(#N)C.C(OCC)C>[I:11][C:2]1[CH:7]=[CH:6][N:5]2[N:8]=[CH:9][CH:10]=[C:4]2[N:3]=1 |f:1.2,4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
ClC1=NC=2N(C=C1)N=CC2
Name
Quantity
37.4 mmol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux under nitrogen for 20 h
Duration
20 h
ADDITION
Type
ADDITION
Details
Pour the reaction mixture
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
IC1=NC=2N(C=C1)N=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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